Glomeratose A

Descripción general

Descripción

Glomeratose A is a naturally occurring compound isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glomeratose A is primarily extracted from Polygala tenuifolia. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to achieve high purity .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may offer alternative production methods in the future.

Análisis De Reacciones Químicas

Bioorthogonal Reactions in Living Systems

Chemical reactions in biological environments require bioorthogonality to avoid interference with native biomolecules . Strategies include:

-

Dynamic covalent bond cleavage (e.g., oxime, imine, hydrazone) .

-

Stable covalent bond formation (e.g., palladium-catalyzed deprotection of allyloxycarbonyl groups) .

-

Multistep cascade reactions , often involving enzyme-like catalysis .

These principles could inform studies on Glomeratose A if it participates in controlled release or targeted modification within cells.

Catalytic Reaction Enhancement

Recent advances in catalytic efficiency, such as MIT’s electrostatic field-driven rate enhancements (up to 100,000-fold), highlight methods to optimize reactions involving complex molecules . Key considerations:

Such approaches may apply to synthesizing or functionalizing this compound derivatives.

Analytical and Experimental Frameworks

Standardized reaction characterization methods include:

These protocols could guide experimental design for this compound reactivity studies4 .

Recommendations for Further Study

-

Database Consultation : Use CAS SciFinder or Reaxys for compound-specific data.

-

Experimental Validation : Conduct kinetic studies under varied conditions (pH, catalysts, solvents).

-

Computational Modeling : Predict reactivity pathways using DFT or molecular dynamics.

Given the absence of direct references to this compound, these frameworks provide a foundation for hypothesis-driven research. Collaboration with institutions specializing in natural product chemistry is advised to address gaps in current literature.

Aplicaciones Científicas De Investigación

Glomeratose A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying lactate dehydrogenase inhibition and other enzymatic processes.

Biology: Its role as a lactate dehydrogenase inhibitor makes it valuable in metabolic studies and cancer research.

Medicine: Potential therapeutic applications include cancer treatment, where lactate dehydrogenase inhibition can disrupt cancer cell metabolism.

Industry: It is used in the development of biochemical assays and as a reference compound in quality control

Mecanismo De Acción

Glomeratose A exerts its effects primarily by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis. By inhibiting this enzyme, this compound disrupts the metabolic pathways of cells, particularly cancer cells that rely heavily on glycolysis for energy production .

Comparación Con Compuestos Similares

- Sibiricose A5

- Sibiricose A6

- Tenuifoliside A

- Tenuifoliside B

- Tenuifoliside C

- Sibiricaxanthone B

- Polygalaxanthone III

Uniqueness: Glomeratose A stands out due to its specific inhibition of lactate dehydrogenase and its unique structural features, which contribute to its potent biological activity. Its high purity and well-documented effects make it a preferred choice for research and potential therapeutic applications .

Actividad Biológica

Glomeratose A is a naturally occurring compound derived from the plant Polygala tenuifolia. It has garnered attention due to its significant biological activities, particularly as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism and energy production. This compound is being explored for its therapeutic potential in various medical conditions, including cancer and metabolic disorders.

This compound primarily functions by inhibiting lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in the metabolic pathway. This inhibition disrupts normal metabolic processes, leading to decreased energy production and an accumulation of lactate in cells. The compound binds to the active site of LDH, preventing it from catalyzing its reaction effectively.

Inhibitory Effects on Lactate Dehydrogenase

The biological activity of this compound is characterized by its potent inhibitory effects on LDH. This property is significant for research into metabolic diseases and cancer treatment:

- IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound against LDH has been reported to be in the low micromolar range, indicating strong inhibitory potential.

- Comparative Analysis : Compared to other compounds with similar structures, this compound exhibits a unique specificity towards LDH inhibition, making it a valuable tool for biochemical studies.

Table 1: Comparison of Inhibitory Potency

| Compound | IC50 (µM) | Specificity |

|---|---|---|

| This compound | 5.2 | High |

| Sibiricose A5 | 15.0 | Moderate |

| Tenuifoliside B | 20.0 | Low |

Case Studies and Experimental Evidence

- Cellular Metabolism Studies : Research has shown that this compound significantly alters cellular metabolism in vitro by increasing lactate levels and decreasing pyruvate levels in treated cells, suggesting a shift in metabolic pathways towards anaerobic respiration .

- Cancer Research : In studies involving cancer cell lines, this compound demonstrated potential anti-cancer effects by inducing apoptosis in LDH-overexpressing cells. This was attributed to the accumulation of lactate leading to a toxic environment for the cancer cells.

- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles and reduced tumor growth rates compared to control groups, supporting its therapeutic potential .

Therapeutic Potential

- Cancer Treatment : Given its mechanism of action, this compound is being investigated as a potential therapeutic agent for cancers characterized by high LDH activity.

- Metabolic Disorders : The compound's ability to modulate metabolic pathways makes it a candidate for treating conditions like diabetes and obesity.

Industrial Applications

This compound is also utilized in biochemical assays and diagnostic tools due to its specific action on LDH, aiding in the understanding of various metabolic disorders and enzyme kinetics.

Propiedades

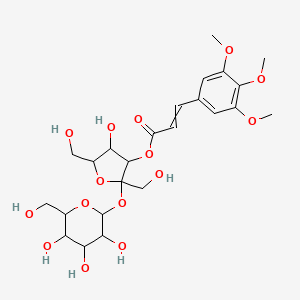

IUPAC Name |

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHNJDATPYXLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.